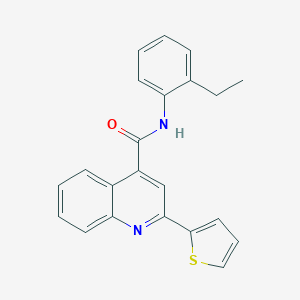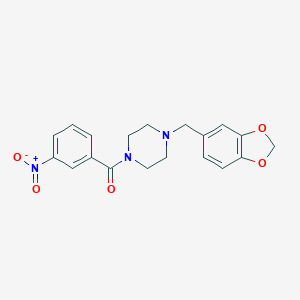![molecular formula C15H14ClNO3S B440647 Methyl 2-{[(3-chlorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate CAS No. 447409-05-4](/img/structure/B440647.png)
Methyl 2-{[(3-chlorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide can lead to arylated indeno[1,2-c]thiophenes .Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
Indole derivatives are significant in the pharmaceutical industry due to their presence in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for treating various disorders, including cancer and microbial infections . The compound can be utilized in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids.
Medicinal Chemistry: Anticancer Applications
Thiophene derivatives, such as the one being analyzed, have shown potential in anticancer applications. They are part of a class of biologically active compounds that medicinal chemists use to develop advanced compounds with a variety of biological effects . This compound could be involved in the synthesis of new molecules with anticancer properties.
Agricultural Chemistry: Plant Growth Regulation
Indole derivatives, which can be synthesized from the compound, have applications in agriculture as well. Indole-3-acetic acid, a derivative, is a plant hormone produced by the degradation of tryptophan in higher plants. It plays a role in regulating plant growth, which could be an area of application for the compound .
Organic Electronics: Semiconductor Applications
Thiophene derivatives are utilized in the field of organic electronics. They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and the fabrication of organic light-emitting diodes (OLEDs) . The compound could contribute to the development of new materials for electronic applications.
Environmental Impact: Corrosion Inhibition
In industrial chemistry, thiophene derivatives are used as corrosion inhibitors. The compound being discussed could potentially be applied in material science to prevent corrosion, thereby extending the life of metals and alloys in various environmental conditions .
Pharmaceutical Development: Antimicrobial Properties
Thiophene derivatives exhibit antimicrobial properties, making them valuable in the development of new pharmaceuticals. The compound could be used to create molecules that combat microbial infections, contributing to the field of antimicrobial drug development .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-8-9(2)21-14(12(8)15(19)20-3)17-13(18)10-5-4-6-11(16)7-10/h4-7H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGVROFJIVIQMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(3-chlorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B440574.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B440576.png)
![2-(4-bromophenyl)-4-[(3-chloro-4-methylanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440579.png)
![2-(3,4-Dimethoxyphenyl)-4-[(4-{4-nitrophenyl}-1-piperazinyl)carbonyl]quinoline](/img/structure/B440608.png)
![Ethyl 6-methyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B440620.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440660.png)

![5-[2-(4-Chlorophenyl)acetyl]-6-(4-ethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440707.png)
![6-anthracen-9-yl-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440709.png)


![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B440749.png)
![9,9-dimethyl-6-(4-propan-2-yloxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440756.png)
![N-Cyclohexyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B440759.png)